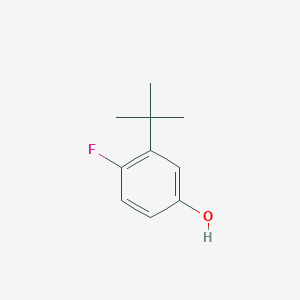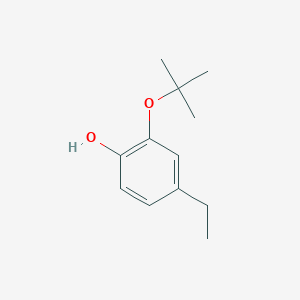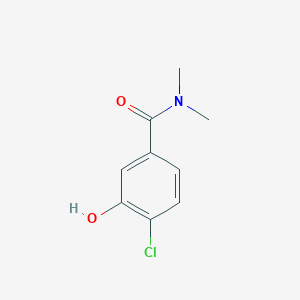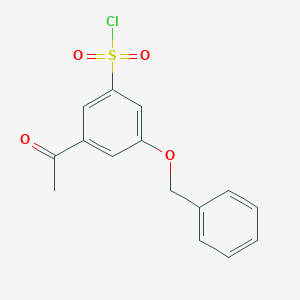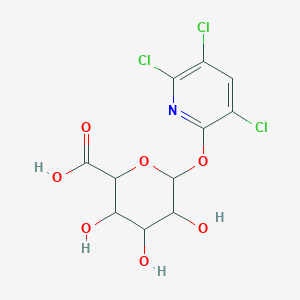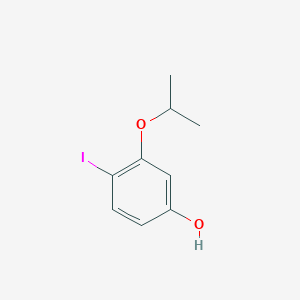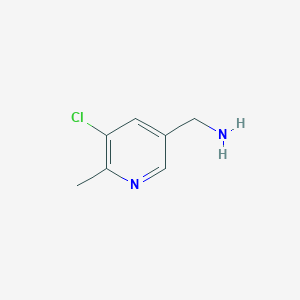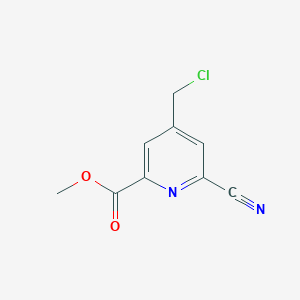
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chloromethyl group, a cyano group, and a carboxylate ester group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 4-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then further reacted with cyanide to introduce the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation and reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation and reduction: Amino or carboxylic acid derivatives.
Hydrolysis: Pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials science: It can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate depends on its interaction with molecular targets. For example, in pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyano and chloromethyl groups allows for versatile interactions with various biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(bromomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(iodomethyl)-6-cyanopyridine-2-carboxylate
- Methyl 4-(hydroxymethyl)-6-cyanopyridine-2-carboxylate
Uniqueness
Methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for selective chemical modifications. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, making it suitable for controlled synthetic applications.
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 4-(chloromethyl)-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(4-10)2-7(5-11)12-8/h2-3H,4H2,1H3 |
Clave InChI |
LYWGFOKOMHLHDC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
